molecular formula C9H7FO3 B2848332 3-(4-Fluorophenyl)-2-hydroxyacrylic acid CAS No. 207910-84-7

3-(4-Fluorophenyl)-2-hydroxyacrylic acid

Cat. No.: B2848332
CAS No.: 207910-84-7
M. Wt: 182.15
InChI Key: SOBWLKLZARZQOX-YVMONPNESA-N
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Description

3-(4-Fluorophenyl)-2-hydroxyacrylic acid: is an organic compound that features a fluorinated phenyl group attached to a hydroxyacrylic acid moiety

Mechanism of Action

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors are involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For instance, indole derivatives can undergo electrophilic substitution due to excessive π-electrons delocalization . This allows them to readily interact with their targets and induce changes.

Biochemical Pathways

Related compounds such as indole derivatives are known to influence a variety of biochemical pathways . For example, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants .

Pharmacokinetics

The physicochemical parameters of related compounds, such as pyrrolidine, have been studied . These studies can provide insights into the potential pharmacokinetic properties of 3-(4-Fluorophenyl)-2-hydroxyacrylic acid.

Result of Action

Related compounds, such as indole derivatives, have been shown to exhibit a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects .

Action Environment

The suzuki–miyaura cross-coupling reaction, which is often used in the synthesis of similar compounds, is known to be influenced by various environmental factors . These factors can affect the reaction conditions, the stability of the reagents, and the overall success of the reaction .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Fluorophenyl)-2-hydroxyacrylic acid can be achieved through several methods. One common approach involves the reaction of 4-fluorobenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation and hydrolysis. The reaction conditions typically include:

    Base: Sodium hydroxide or potassium hydroxide

    Solvent: Ethanol or water

    Temperature: Reflux conditions

Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis or the use of automated reactors. These methods ensure higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-(4-Fluorophenyl)-2-hydroxyacrylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium

    Reduction: Sodium borohydride in methanol or ethanol

    Substitution: Sodium methoxide in methanol

Major Products Formed:

    Oxidation: 3-(4-Fluorophenyl)-2-oxoacrylic acid

    Reduction: 3-(4-Fluorophenyl)-2-hydroxypropanoic acid

    Substitution: 3-(4-Methoxyphenyl)-2-hydroxyacrylic acid

Scientific Research Applications

Chemistry: 3-(4-Fluorophenyl)-2-hydroxyacrylic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various fluorinated compounds, which are valuable in medicinal chemistry and materials science.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its fluorinated phenyl group can interact with active sites of enzymes, making it a candidate for drug development.

Medicine: The compound’s unique structure allows it to be explored for potential therapeutic applications. It may be investigated for its anti-inflammatory, anticancer, or antimicrobial properties.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its fluorinated nature imparts desirable properties such as increased stability and resistance to degradation.

Comparison with Similar Compounds

  • 3-(4-Chlorophenyl)-2-hydroxyacrylic acid
  • 3-(4-Bromophenyl)-2-hydroxyacrylic acid
  • 3-(4-Methoxyphenyl)-2-hydroxyacrylic acid

Comparison: Compared to its analogs, 3-(4-Fluorophenyl)-2-hydroxyacrylic acid is unique due to the presence of the fluorine atom. Fluorine imparts distinct properties such as increased lipophilicity, metabolic stability, and enhanced binding interactions. These characteristics make it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

(Z)-3-(4-fluorophenyl)-2-hydroxyprop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FO3/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-5,11H,(H,12,13)/b8-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOBWLKLZARZQOX-YVMONPNESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C(C(=O)O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C(/C(=O)O)\O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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